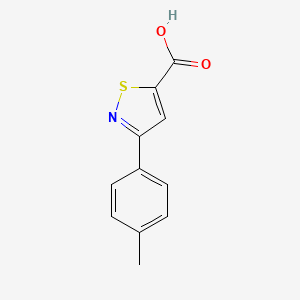

3-(p-Tolyl)isothiazole-5-carboxylic acid

Description

Overview of Isothiazole (B42339) Core Structures in Contemporary Chemical Research

Isothiazoles are five-membered heterocyclic aromatic compounds containing one nitrogen and one sulfur atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various biological interactions. ontosight.aimdpi.com The isothiazole ring is present in a range of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. ontosight.ainih.govnih.gov The stability of the isothiazole ring and the capacity for substitution at its carbon atoms allow for the fine-tuning of a molecule's physicochemical properties and biological activity.

Historical Development and Evolution of Isothiazole-Containing Compounds

The isothiazole ring system was first successfully synthesized in 1956. nih.gov Early synthetic methods have since been largely superseded by more efficient and versatile strategies, such as cycloaddition and condensation reactions, which allow for the construction of a wide array of substituted isothiazoles. The evolution of synthetic methodologies has been a critical driver in the exploration of isothiazole chemistry, enabling the generation of extensive libraries of derivatives for biological screening and materials science research. The discovery of naturally occurring isothiazoles, such as brassilexin, a phytoalexin, further spurred interest in this heterocyclic system. nih.gov

Rationale for Investigating 3-(p-Tolyl)isothiazole-5-carboxylic acid within Heterocyclic Systems

The specific compound, this compound, combines three key structural features that make it a compelling target for research. Firstly, the isothiazole core provides a stable and versatile scaffold. Secondly, the p-tolyl group at the 3-position introduces a lipophilic aromatic moiety which can influence the molecule's interaction with biological targets, potentially through hydrophobic interactions. ontosight.ai Thirdly, the carboxylic acid group at the 5-position is a critical functional group known to participate in hydrogen bonding and ionic interactions, often serving as a key pharmacophore for binding to biological receptors or as a handle for further chemical modification. ontosight.ai The investigation of this particular arrangement of functional groups is driven by the quest for novel molecules with tailored properties for applications in drug discovery and the development of new functional materials. ontosight.ai

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and related compounds is typically multifaceted. A primary objective is the development of efficient and scalable synthetic routes to access the molecule and its analogues. While specific synthetic details for this compound are not widely published in mainstream scientific literature, research on related structures, such as 3-bromo-4-phenylisothiazole-5-carboxylic acid, suggests that a common strategy involves the conversion of a corresponding carboxamide. mdpi.com

A further key objective is the thorough characterization of the compound's physicochemical properties. This includes determining its molecular structure and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

The ultimate goal of much of the research in this area is the evaluation of the compound's biological activity. Based on the known activities of the isothiazole class, investigations would likely focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent. ontosight.ainih.gov The specific structural features of this compound provide a clear rationale for such exploratory studies.

Compound Data

Below is a table summarizing the key identifiers for the subject compound.

| Identifier | Value |

| IUPAC Name | 3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid |

| CAS Number | 1338682-63-5 |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLBTRHQNYHZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 P Tolyl Isothiazole 5 Carboxylic Acid and Its Chemical Precursors

Retrosynthetic Analysis of the 3-(p-Tolyl)isothiazole-5-carboxylic acid Framework

A logical retrosynthetic analysis of this compound suggests several potential disconnection pathways. A primary strategy involves the disconnection of the isothiazole (B42339) ring, leading to simpler, more readily available precursors. One common approach is the disconnection across the N-S and C4-C5 bonds. This leads to a p-tolyl thioamide as the source of the C3-N fragment and a three-carbon synthon containing the carboxylic acid or a precursor group, such as a nitrile, at the C5 position.

Another viable retrosynthetic route involves the disconnection of the C3-C4 and N-S bonds. This pathway would necessitate a different set of starting materials, potentially involving a β-ketoester or a related compound that can provide the C4-C5-C(O)OH fragment and a reagent to introduce the p-tolyl-C3-N-S portion. Given the prevalence of thioamide-based cyclizations in the synthesis of sulfur-containing heterocycles, the former approach is often more synthetically accessible.

A further consideration in the retrosynthesis is the timing of the introduction of the carboxylic acid group. It can be carried into the cyclization on a precursor, or it can be generated from a more stable functional group, such as a nitrile or an ester, after the isothiazole ring has been formed. The latter approach is frequently preferred to avoid potential side reactions involving the carboxylic acid functionality during the ring-forming steps.

Precursor Synthesis and Strategic Functionalization for Isothiazole Ring Formation

The other key precursor is a three-carbon chain that will form the C4-C5 part of the isothiazole ring and bear the carboxylic acid precursor. A suitable starting material for this is a compound that can be readily halogenated or otherwise activated to react with the thioamide.

Cyclization Reaction Mechanisms for Isothiazole Core Construction

The construction of the isothiazole ring is the central transformation in the synthesis of this compound. Several cyclization strategies can be employed, with the choice often depending on the nature of the precursors and the desired substitution pattern.

A widely used method for the synthesis of thiazoles and related heterocycles is the Hantzsch synthesis, which involves the reaction of a thioamide with an α-haloketone. tandfonline.comnih.govwustl.edubepls.com While the classic Hantzsch synthesis leads to thiazoles, analogous reactions can be adapted for the synthesis of isothiazoles. In the context of this compound, this would involve the cyclocondensation of p-tolyl thioamide with a suitable three-carbon electrophile bearing a masked carboxylic acid group.

The mechanism of this reaction typically begins with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isothiazole ring.

Alternative methodologies for constructing the isothiazole ring involve the formation of the C-C-N-S backbone through different bond-forming strategies. The Gewald reaction, for instance, is a well-known method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. wikipedia.orgnih.govresearchgate.netresearchgate.net While the direct application of the Gewald reaction leads to thiophenes, modifications of this reaction have been developed for the synthesis of thiazoles. nih.govresearchgate.netbeilstein-journals.org These modified Gewald-type reactions can provide a conceptual framework for the synthesis of isothiazoles by employing different starting materials that favor the formation of the N-S bond of the isothiazole ring over the C-S-C linkage of the thiophene.

Introduction and Functionalization of the Carboxylic Acid Moiety

As mentioned in the retrosynthetic analysis, the carboxylic acid group is often introduced in a protected form or as a precursor to avoid interference with the cyclization reaction. A common precursor is the nitrile group (-CN), which is relatively stable under many reaction conditions. The synthesis of a 3-aryl-5-cyanoisothiazole intermediate provides a versatile platform for the final introduction of the carboxylic acid.

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. nih.govgoogle.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, which initially forms the carboxylate salt. Subsequent acidification then yields the final carboxylic acid. Studies on the hydrolysis of 3,4-dichloroisothiazole derivatives have shown that this transformation proceeds effectively. nih.gov

An alternative route involves the conversion of the nitrile to a carboxamide, which can then be hydrolyzed to the carboxylic acid. This two-step process can sometimes offer better control and milder reaction conditions.

Optimization of Reaction Parameters for Enhanced Chemical Yields and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst, and base.

For the cyclization step, the solvent can have a significant impact on the reaction rate and the solubility of the reactants. Aprotic polar solvents are often employed in these types of condensations. The reaction temperature is another critical factor; while higher temperatures can accelerate the reaction, they can also lead to the formation of side products. Therefore, a careful optimization of the temperature profile is necessary.

In syntheses involving arylation steps, such as the introduction of the p-tolyl group onto a pre-existing isothiazole ring, palladium-catalyzed cross-coupling reactions are often utilized. The efficiency and regioselectivity of these reactions are highly dependent on the choice of the palladium catalyst, ligands, and the base. organic-chemistry.orgnih.govmit.eduresearchgate.net For instance, ligand-free palladium acetate has been shown to be an effective catalyst for the direct arylation of thiazoles. organic-chemistry.orgresearchgate.net The concentration of the catalyst can also be a critical parameter to control.

Stereoselective Synthesis Approaches and Chiral Auxiliary Strategies

The synthesis of chiral isothiazole derivatives is a developing area of organic chemistry. While specific stereoselective methods for this compound are not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries offer a viable theoretical framework for its enantioselective preparation. wikipedia.orgnih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

For a molecule like this compound, a hypothetical stereoselective approach could involve the introduction of a chiral center on a precursor molecule prior to the formation of the isothiazole ring. For instance, a chiral auxiliary could be attached to a precursor containing the carboxylic acid functionality. Subsequent reactions to build the isothiazole ring would then be influenced by the stereochemistry of the auxiliary, leading to a diastereoselective synthesis.

Commonly used chiral auxiliaries in asymmetric synthesis that could potentially be adapted for such a purpose include Evans' oxazolidinones, Corey's oxazaborolidines, and Oppolzer's camphorsultam. nih.gov These auxiliaries have a proven track record in controlling the stereochemistry of a wide range of chemical transformations. nih.gov For example, an acylated chiral auxiliary could be used to introduce chirality at a position alpha to a carbonyl group in a precursor, which could then be elaborated into the final isothiazole structure.

While direct examples for this compound are scarce, the broader field of asymmetric synthesis of heterocycles provides a strong foundation for the potential development of such methodologies. researchgate.netresearchgate.net

Development of Novel Synthetic Protocols for Isothiazole-5-carboxylic Acids

Recent advancements in synthetic organic chemistry have led to the development of several novel and efficient protocols for the synthesis of isothiazole-5-carboxylic acids and their derivatives. These methods often offer advantages over classical synthetic routes in terms of yield, selectivity, and milder reaction conditions. researchgate.net

One prominent strategy involves the [3+2] cycloaddition of a nitrile sulfide (B99878) with an appropriate alkyne. This approach allows for the direct construction of the isothiazole ring with substituents at the desired positions. Variations of this method have been developed to improve the in situ generation of the reactive nitrile sulfide intermediate. medwinpublishers.com

Another innovative approach is the use of transition-metal-catalyzed cross-coupling reactions to introduce the aryl group at the 3-position of the isothiazole ring. thieme-connect.com For instance, a pre-functionalized isothiazole-5-carboxylate ester could be coupled with a tolylboronic acid derivative under palladium catalysis. This method offers a high degree of functional group tolerance and allows for the late-stage introduction of the aryl moiety.

Furthermore, multicomponent reactions have emerged as a powerful tool for the synthesis of highly substituted heterocycles, including isothiazoles. researchgate.net A one-pot reaction involving a β-ketothioamide, an amine, and an oxidizing agent could potentially lead to the formation of the 3-aryl-isothiazole-5-carboxylic acid core in a single synthetic operation. organic-chemistry.org

Recent literature also describes the synthesis of isothiazoles from other heterocyclic precursors. For example, the transformation of isoxazoles into isothiazoles can be achieved by reaction with a sulfur source, providing an alternative route to the isothiazole scaffold. medwinpublishers.com

Table 1: Overview of Selected Novel Synthetic Protocols for Isothiazole Derivatives

| Synthetic Protocol | Key Features | Potential Applicability to this compound |

|---|---|---|

| [3+2] Cycloaddition | Direct construction of the isothiazole ring. | Synthesis from a tolyl-substituted nitrile sulfide and an acetylene dicarboxylate derivative. medwinpublishers.com |

| Palladium-Catalyzed Cross-Coupling | Late-stage introduction of the aryl group. | Coupling of a 3-haloisothiazole-5-carboxylate with p-tolylboronic acid. thieme-connect.com |

| Multicomponent Reactions | One-pot synthesis, high efficiency. | Reaction of a β-keto-p-tolylthioamide with other suitable reagents. researchgate.netorganic-chemistry.org |

| Heterocyclic Transformation | Alternative route to the isothiazole core. | Conversion of a 3-(p-tolyl)isoxazole derivative. medwinpublishers.com |

The continuous development of these novel synthetic methodologies is crucial for expanding the chemical space of isothiazole derivatives and enabling the efficient synthesis of complex molecules like this compound for various applications.

Advanced Spectroscopic and Crystallographic Elucidation of 3 P Tolyl Isothiazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 3-(p-tolyl)isothiazole-5-carboxylic acid, allowing for the unambiguous assignment of proton and carbon signals and the elucidation of through-bond and through-space connectivities.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the p-tolyl group, the lone proton on the isothiazole (B42339) ring, and the acidic proton of the carboxylic acid functionality. The p-tolyl moiety typically presents as an AA'BB' spin system, with two pairs of chemically equivalent but magnetically non-equivalent protons, resulting in two doublets. The proton on the isothiazole ring is expected to appear as a singlet, and the carboxylic acid proton as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.0-13.0 | broad singlet | - |

| Isothiazole H-4 | ~8.2 | singlet | - |

| p-Tolyl H-2', H-6' | ~7.8 | doublet | ~8.0 |

| p-Tolyl H-3', H-5' | ~7.3 | doublet | ~8.0 |

| Methyl (-CH₃) | ~2.4 | singlet | - |

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the definitive assignment of all carbon atoms in the molecule, including quaternary carbons. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field, a characteristic feature for this functional group. libretexts.org The carbon atoms of the isothiazole and p-tolyl rings will appear in the aromatic region, with their specific chemical shifts influenced by the electronic environment.

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

| Carboxylic Acid (-C OOH) | ~165 | - |

| Isothiazole C-3 | ~160 | - |

| Isothiazole C-5 | ~150 | - |

| p-Tolyl C-1' | ~142 | - |

| p-Tolyl C-4' | ~130 | - |

| p-Tolyl C-2', C-6' | ~129 | CH |

| p-Tolyl C-3', C-5' | ~126 | CH |

| Isothiazole C-4 | ~125 | CH |

| Methyl (-C H₃) | ~21 | CH₃ |

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra and in providing deeper insights into the molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. A key correlation would be observed between the ortho- and meta-protons of the p-tolyl ring (H-2'/H-6' and H-3'/H-5'). The absence of cross-peaks for the isothiazole H-4 and the methyl protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations include the isothiazole H-4 with C-4, the aromatic protons of the p-tolyl ring with their corresponding carbons, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons. Key expected correlations would be between the isothiazole H-4 and the isothiazole C-3 and C-5, as well as the carboxylic acid carbon. Additionally, correlations between the p-tolyl protons and the isothiazole C-3 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be expected between the ortho-protons of the p-tolyl ring (H-2'/H-6') and the isothiazole H-4, confirming their relative orientation. Correlations between the methyl protons and the meta-protons of the p-tolyl ring would also be anticipated.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for the identification of key functional groups and vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions of the carboxylic acid and the aromatic moieties. The O-H stretch of the carboxylic acid typically appears as a very broad band due to hydrogen bonding. orgchemboulder.com The C=O stretching vibration will be a strong, sharp absorption. orgchemboulder.com

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 3300-2500 | Broad, Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (methyl) | 2980-2850 | Medium |

| C=O stretch (carboxylic acid) | 1710-1680 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Strong |

| O-H bend (carboxylic acid) | 950-910 | Broad, Medium |

| Isothiazole ring vibrations | Various | Medium to Weak |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-S stretching vibration of the isothiazole ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (methyl) | 2980-2850 | Medium |

| C=O stretch (carboxylic acid) | 1710-1680 | Weak |

| Aromatic ring breathing modes | 1600-1580, ~1000 | Strong |

| Isothiazole ring breathing | ~1400 | Medium |

| C-S stretch | 800-700 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C₁₁H₉NO₂S, the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

C₁₁: 11 x 12.000000 = 132.000000

H₉: 9 x 1.007825 = 9.070425

N₁: 1 x 14.003074 = 14.003074

O₂: 2 x 15.994915 = 31.989830

S₁: 1 x 31.972071 = 31.972071

Total (M): 219.035399 Da

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm), which would unequivocally confirm the elemental composition. However, a thorough search of scientific literature has not yielded any published HRMS data for this compound.

Table 1: Theoretical HRMS Data for this compound Adducts

| Adduct Ion | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀NO₂S⁺ | 220.04267 |

| [M+Na]⁺ | C₁₁H₉NNaO₂S⁺ | 242.02462 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and helps in the characterization of its chromophoric systems. The structure of this compound contains both an isothiazole ring and a p-tolyl group, both of which are expected to absorb UV radiation. The conjugation between these two ring systems, as well as the presence of the carboxylic acid group, would influence the wavelength of maximum absorption (λ_max).

While no specific experimental UV-Vis spectra for this compound have been reported, studies on analogous isothiazole derivatives suggest that the primary absorptions would likely occur in the UV region. For instance, related compounds such as 3-bromo-4-phenylisothiazole-5-carboxylic acid and 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile exhibit λ_max values around 298 nm and 309 nm, respectively. Based on these analogs, it can be postulated that this compound would display characteristic absorbance peaks in a similar range, corresponding to π→π* transitions within the conjugated aromatic system. However, without experimental data, the exact λ_max and molar absorptivity (ε) remain undetermined.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise bond lengths, bond angles, and torsional angles for this compound, offering a complete picture of its solid-state conformation. A search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals no deposited crystal structure for this compound. The absence of this data precludes any definitive discussion on its specific solid-state structural features.

The conformation of the molecule in the solid state would be defined by the torsional angle between the isothiazole and the p-tolyl rings. This angle is influenced by a balance between the drive for planarity to maximize conjugation and the steric hindrance between the rings. Computational chemistry methods, such as Density Functional Theory (DFT), could provide theoretical insights into the preferred conformation in the gaseous phase or in solution. However, no such computational studies specifically for this compound have been found in the literature. Without experimental crystallographic data, the solid-state conformation remains unknown.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon, particularly in molecules with functional groups capable of forming various hydrogen bonding networks. While studies have shown that other isothiazole derivatives and related carboxylic acids can exhibit polymorphism, there is no information available to suggest that this compound has been investigated for or found to exhibit this property. Similarly, there are no published reports on co-crystallization studies involving this compound.

Computational and Theoretical Investigations of 3 P Tolyl Isothiazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), the electronic structure and energy of 3-(p-Tolyl)isothiazole-5-carboxylic acid can be accurately modeled. nih.govresearchgate.net These calculations yield important data on bond lengths, bond angles, and dihedral angles, providing a precise structural framework. The energetic information helps in assessing the molecule's thermodynamic stability.

| Parameter | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Point Group | C1 |

Note: The values in this table are representative and would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. atlantis-press.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and isothiazole (B42339) rings, while the LUMO may be distributed over the carboxylic acid group and the heterocyclic ring.

| Orbital | Energy (eV) |

| HOMO | -A |

| LUMO | -B |

| Energy Gap (ΔE) | A - B |

Note: The values in this table are representative and would be derived from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the carboxylic acid and isothiazole ring, respectively. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating sites for nucleophilic attack. researchgate.net

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using molecular mechanics and molecular dynamics (MD) simulations. These methods explore the potential energy surface of the molecule by rotating its single bonds, such as the bond connecting the p-tolyl group to the isothiazole ring and the bond linking the carboxylic acid group. This analysis helps identify the most stable, low-energy conformers. nih.gov MD simulations further provide insights into the dynamic behavior of the molecule in a solvent, mimicking physiological conditions and revealing how intermolecular interactions influence its conformational preferences. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which are invaluable for characterizing the molecule and corroborating experimental data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.govresearchgate.net Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These theoretical spectra can be compared with experimental data to confirm the molecular structure and vibrational modes. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of experimental NMR spectra.

| Spectroscopic Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | Z nm |

| Main IR Frequencies (cm⁻¹) | C=O stretch, O-H stretch, C=N stretch |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons, methyl protons, carboxyl proton |

| ¹³C NMR Chemical Shifts (ppm) | Carboxyl carbon, aromatic carbons, methyl carbon |

Note: The values in this table are representative and would be the output of specific computational spectroscopic calculations.

Elucidation of Reaction Mechanisms and Transition States using Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy barrier of the transition state determines the reaction rate. For instance, the mechanism of esterification or amidation of the carboxylic acid group can be investigated. These calculations provide a detailed understanding of the reaction pathways, which is essential for optimizing reaction conditions and designing new synthetic routes.

Investigation of Solvent Effects on Molecular Properties and Chemical Reactivity

The polarity of the solvent can significantly influence the geometric, electronic, and reactive properties of a solute molecule. For this compound, the presence of both a polar carboxylic acid group and a less polar p-tolyl group suggests that its behavior will be markedly different in polar versus non-polar environments. Computational studies on analogous compounds, such as thiazole-5-carboxylic acid and sinapic acid, using methods like DFT with a 6-311++G(d,p) basis set, can help elucidate these effects. dergipark.org.trnih.gov

Molecular Geometry: In the gas phase or a non-polar solvent, the molecule is expected to adopt its most stable conformation, largely determined by intramolecular forces. For thiazole-5-carboxylic acid, four stable conformers have been identified, differing in the orientation of the carboxylic group. dergipark.org.tr The two most stable conformers are planar, with very similar energy levels. dergipark.org.tr A similar conformational landscape can be expected for this compound. As the solvent polarity increases, intermolecular hydrogen bonding between the carboxylic acid group and the solvent molecules will become more prominent. This interaction can lead to changes in bond lengths and angles. For instance, the C=O bond of the carboxylic acid may lengthen, while the C-O and O-H bonds may experience slight modifications due to hydrogen bonding with polar solvent molecules.

Chemical Reactivity: Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). In polar solvents, the stabilization of charge-separated states can lead to a decrease in the HOMO-LUMO gap, which in turn affects these reactivity indices, often leading to an increase in chemical softness and a decrease in hardness, suggesting enhanced reactivity.

The following interactive table summarizes the predicted trends for the molecular and reactivity parameters of this compound in different solvent environments, based on studies of analogous compounds.

| Property | Gas Phase | Non-Polar Solvent (e.g., Toluene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Ethanol) |

| Dipole Moment (μ) | Lowest | Low | High | Highest |

| HOMO Energy | Highest | High | Low | Lowest |

| LUMO Energy | Highest | High | Low | Lowest |

| HOMO-LUMO Gap (ΔE) | Largest | Large | Small | Smallest |

| Chemical Hardness (η) | Highest | High | Low | Lowest |

| Chemical Softness (S) | Lowest | Low | High | Highest |

| Electronegativity (χ) | Moderate | Moderate | Moderate | Moderate |

| Electrophilicity Index (ω) | Lowest | Low | High | Highest |

This table presents qualitative trends inferred from computational studies on structurally related molecules.

In Silico Screening and Ligand-Target Interaction Modeling

In the absence of specific in vitro biological data for this compound, in silico screening and molecular docking studies of structurally related isothiazole and thiazole (B1198619) derivatives can provide valuable predictions about its potential biological targets and binding interactions. Various thiazole and isothiazole derivatives have been investigated for their inhibitory activity against a range of biological targets, including microbial enzymes and proteins involved in human diseases. nih.govnih.govufv.brmdpi.com

Potential Biological Targets and Docking Studies:

Based on the activities of analogous compounds, potential targets for this compound could include:

Antimicrobial Targets: Enzymes such as dihydroorotase and DNA gyrase are crucial for bacterial survival and have been identified as targets for benzothiazole derivatives. nih.gov Molecular docking studies of benzothiazole compounds with E. coli dihydroorotase have revealed key interactions, including hydrogen bonding with residues like LEU222 and ASN44, and hydrophobic interactions with the bulky thiazole and naphthalene rings. nih.gov These interactions can block substrate access to the active site, leading to enzyme inhibition. nih.gov

Viral Targets: The main protease (Mpro) of SARS-CoV-2 is another potential target, as various heterocyclic compounds have been investigated as inhibitors. nih.gov Docking studies of pyrazolopyrimidinone derivatives with SARS-CoV-2 Mpro have highlighted the importance of hydrogen bonds with residues such as GLU166. nih.gov

Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes are well-known targets for anti-inflammatory drugs. Thiazole carboxamide derivatives have been designed and evaluated as COX inhibitors, with molecular docking studies providing insights into their binding patterns within the active sites of COX-1 and COX-2. nih.gov

Ligand-Target Interaction Modeling:

A hypothetical molecular docking of this compound into the active site of a potential target, for instance, a bacterial enzyme, would likely involve several key interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the enzyme's active site. The nitrogen atom of the isothiazole ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The p-tolyl group and the isothiazole ring itself can engage in hydrophobic and van der Waals interactions with non-polar residues (e.g., leucine, isoleucine, valine, phenylalanine) in the binding pocket.

Pi-Stacking Interactions: The aromatic p-tolyl ring and the isothiazole ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The following interactive table summarizes the potential interactions and binding affinities of analogous thiazole and isothiazole derivatives with various biological targets, which can be extrapolated to predict the behavior of this compound.

| Analogous Compound Class | Biological Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Range) |

| Benzothiazole derivatives | E. coli Dihydroorotase | LEU222, ASN44 | - |

| Thiazole carboxamide derivatives | COX-2 | - | IC50 in the micromolar range |

| Pyrazolopyrimidinone derivatives | SARS-CoV-2 Mpro | GLU166 | Good binding energies |

| N-substituted thiazole derivatives | FabH Inhibitors | - | Mol dock scores from -102 to -144 |

This table is a compilation of data from studies on analogous compounds and serves as a predictive guide for this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 P Tolyl Isothiazole 5 Carboxylic Acid Derivatives

Chemical Modifications of the Carboxylic Acid Moiety: Esterification, Amidation, and Anhydride Formation

The carboxylic acid group is a versatile handle for chemical modification, allowing for the synthesis of esters, amides, and anhydrides. These modifications can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

Esterification: The conversion of the carboxylic acid to an ester can modulate the compound's polarity and membrane permeability. While numerous general methods for esterification exist, specific examples of ester derivatives of 3-(p-tolyl)isothiazole-5-carboxylic acid and their associated biological or material properties are not documented in available literature. A systematic study would involve the synthesis of a library of esters with varying alkyl and aryl groups to probe the effect of steric and electronic properties on activity.

Amidation: Amide formation is a common strategy in medicinal chemistry to introduce new points of interaction with biological targets and to alter solubility and metabolic stability. The reaction of this compound with a diverse range of primary and secondary amines would yield a library of amides. The lack of published data on such a series prevents any discussion of SAR for this class of derivatives.

Anhydride Formation: Carboxylic anhydrides are generally more reactive than the corresponding acids and can serve as activated intermediates for the synthesis of esters and amides. Symmetrical or mixed anhydrides of this compound could be synthesized, but their stability and utility would need to be experimentally determined. There is no available information on the synthesis or application of anhydrides derived from this specific carboxylic acid.

Modifications and Elaboration of the p-Tolyl Substituent

The p-tolyl group at the 3-position offers another avenue for structural modification. Variations could include altering the position of the methyl group (to ortho- or meta-tolyl), replacing it with other alkyl groups of varying size and lipophilicity, or introducing electron-donating or electron-withdrawing substituents on the phenyl ring. These changes would allow for a detailed investigation of the role of this aromatic moiety in any observed biological or material properties. Again, a lack of a synthesized and tested series of such compounds precludes any concrete SAR discussion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological or Material Applications

QSAR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or material properties. To perform a meaningful QSAR study, a dataset of analogues with a range of activities is required. For this compound derivatives, this would involve synthesizing a library of compounds as described in the sections above and testing them in relevant assays. As no such dataset is publicly available, no specific QSAR models for this compound series can be found. General QSAR studies on broader classes of isothiazoles have been reported, but these are not directly applicable to the specific substitution pattern of this compound.

Pharmacophore Development and Molecular Feature Mapping for Target Engagement (if applicable to in vitro biological studies)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This is particularly useful when the structure of the biological target is known. In the absence of specific in vitro biological data and a defined target for this compound and its derivatives, the development of a specific pharmacophore model is not feasible.

Biological Activity and Mechanistic Investigations of 3 P Tolyl Isothiazole 5 Carboxylic Acid and Its Analogues in Vitro

In Vitro Evaluation of Biological Activities (e.g., Antimicrobial, Antiparasitic, Insecticidal properties)

Extensive searches of scientific literature and patent databases did not yield any specific studies detailing the in vitro antimicrobial, antiparasitic, or insecticidal properties of 3-(p-Tolyl)isothiazole-5-carboxylic acid. While the broader class of isothiazole (B42339) and thiazole (B1198619) derivatives has been investigated for a range of biological activities, data focusing specifically on the p-tolyl substituted isothiazole carboxylic acid is not publicly available.

Cell-Based and Enzyme-Based Assay Methodologies

There is no specific information available in the public domain regarding the cell-based or enzyme-based assay methodologies that have been used to evaluate the biological activities of this compound. Research on related thiazole and isothiazole derivatives has employed a variety of assays. For instance, antimicrobial activity is often assessed using broth microdilution methods to determine minimum inhibitory concentrations (MIC) against various bacterial and fungal strains. uobaghdad.edu.iq Enzyme inhibition assays, such as those targeting cyclooxygenase (COX) or monoamine oxidase (MAO), have been used for other thiazole derivatives to elucidate their mechanism of action. mdpi.comnih.gov However, no such specific assays have been reported for this compound.

Concentration-Response Characterization in vitro

No publicly available data exists detailing the in vitro concentration-response characterization of this compound. Such studies are crucial for determining the potency of a compound, typically reported as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. While these characterizations are standard in the evaluation of biologically active molecules, they have not been reported for this specific compound.

Identification of Molecular Targets and Pathways of Action

The molecular targets and specific biological pathways affected by this compound have not been identified in any publicly accessible research. Identifying the molecular targets is a critical step in understanding the mechanism of action of a compound.

Enzyme Inhibition and Activation Studies

There are no published studies on the enzyme inhibition or activation properties of this compound. While related isothiazole and thiazole compounds have been investigated as inhibitors of various enzymes, this specific molecule has not been the subject of such research. mdpi.com

Receptor Binding and Modulation Assays

No information is available regarding receptor binding and modulation assays for this compound. Receptor binding assays are fundamental in determining if a compound interacts with specific cellular receptors, and such studies have not been reported for this molecule.

Cellular Permeability and Subcellular Localization Studies in vitro

There are no in vitro studies on the cellular permeability or subcellular localization of this compound. Such studies are important for understanding if the compound can enter cells and where it localizes within the cell to exert a potential biological effect.

Mechanistic Elucidation of Biological Phenomena at the Molecular and Cellular Level

The mechanism of action for isothiazole derivatives is diverse and dependent on the specific structural characteristics of the molecule and the biological system being studied. For instance, in the context of antifungal activity, certain isothiazole-thiazole derivatives have been found to target the oxysterol-binding protein (OSBP). nih.govresearchgate.net OSBPs are involved in lipid metabolism and signaling, and their inhibition disrupts cellular functions crucial for fungal survival. Molecular docking studies of some isothiazole-thiazole derivatives have suggested that their potent fungicidal activity is due to their interaction with the oxysterol binding protein PcORP1. nih.govresearchgate.net

In other biological systems, thiazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO). nih.gov MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their inhibition is a strategy for the treatment of neurological disorders. The mechanism of inhibition by thiazole derivatives is believed to involve binding to the active site of the MAO enzymes. nih.gov

Furthermore, some thiazole-based compounds have been investigated as multi-targeted inhibitors in cancer therapy, affecting enzymatic pathways involving tyrosine kinases like VEGFR-2. frontiersin.org The inhibition of such kinases can disrupt signaling pathways that are essential for tumor growth and angiogenesis. The selection of specific molecular targets for thiazole derivatives is often guided by the structural similarities to known inhibitors and the presence of the azole ring in their structure. mdpi.com

Investigations into Resistance Mechanisms (if applicable, e.g., for pesticidal activity)

Fungicide resistance is a significant concern in agriculture, and understanding the mechanisms of resistance is crucial for the development of effective and sustainable disease management strategies. youtube.com For fungicides targeting a single site of action, there is a high risk of resistance development. nih.gov Resistance to azole fungicides, a broad class of compounds that includes some isothiazole derivatives, can arise through several mechanisms. These include point mutations in the target enzyme's gene (e.g., CYP51), overexpression of the target enzyme, or increased expression of genes encoding efflux pump proteins that actively transport the fungicide out of the fungal cell. nih.gov

In the case of isothiazole derivatives targeting the oxysterol-binding protein, cross-resistance studies can provide insights into the likelihood of resistance development. For example, mutants of Phytophthora capsici with resistance to oxathiapiprolin, another OSBP inhibitor, also showed significant resistance to an isothiazole-thiazole derivative, suggesting a common target and a potential for cross-resistance. nih.govresearchgate.net The development of novel fungicides, including new isothiazole derivatives, is an important strategy for managing fungicide resistance. nih.gov

Selectivity and Specificity Profiling against Multiple Biological Systems in vitro

The selectivity and specificity of a compound for its intended biological target over other targets are critical for its development as a therapeutic or pesticidal agent. In vitro profiling against multiple biological systems is a key step in assessing this selectivity.

For example, a series of novel thiazole derivatives were evaluated for their inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov Many of the tested compounds showed remarkable inhibitory activity against both isoforms, but some derivatives displayed selectivity for MAO-B. nih.gov This selectivity is an important consideration for the development of drugs for specific neurological conditions.

Similarly, in the context of antifungal activity, the efficacy of isothiazole-thiazole derivatives has been tested against various plant pathogens. For instance, one study reported the EC50 values of a series of compounds against Phytophthora infestans, demonstrating varying levels of potency. researchgate.net

The following tables present data on the in vitro activity of some isothiazole and thiazole analogues.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| 3j | 0.134 ± 0.004 | 0.027 ± 0.001 | 4.96 |

| 3t | 0.123 ± 0.005 | 0.025 ± 0.001 | 4.92 |

| Compound | EC50 (mg L-1) |

|---|---|

| 6m | 8.92 |

| 6q | 5.98 |

| 6u | 0.20 |

Potential Applications and Broader Utility of 3 P Tolyl Isothiazole 5 Carboxylic Acid in Advanced Research

Applications in Agrochemical Research and Development

The isothiazole (B42339) nucleus is a well-established pharmacophore in the agrochemical industry, known to be a component in various fungicides, insecticides, and herbicides. Although direct studies detailing the specific agrochemical applications of 3-(p-Tolyl)isothiazole-5-carboxylic acid are limited, the established bioactivity of related isothiazole derivatives provides a strong rationale for its investigation in this field.

Role as an Active Component in Pest Control Strategies

The isothiazole ring is a core component of several active ingredients used for pest control. For instance, the fungicide Isotianil is a derivative of 3,4-dichloro-1,2-thiazole-5-carboxylic acid and is utilized for controlling rice blast. This demonstrates the utility of the isothiazole-5-carboxylic acid scaffold in developing potent antifungal agents. Furthermore, various N-(isothiazol-5-yl)phenylacetamides have been synthesized and have shown insecticidal properties.

The potential for this compound to serve as a precursor or an active ingredient in novel pesticides is significant. The carboxylic acid moiety can be converted into amides, esters, or other functional groups, allowing for the modulation of its biological activity, selectivity, and physicochemical properties to target specific pests. The p-tolyl group can influence the compound's lipophilicity, which is a critical factor in its ability to penetrate the outer layers of insects or fungal pathogens.

Formulation Chemistry for Enhanced Efficacy in Agricultural Contexts

Moreover, the carboxylic acid can be esterified to create more lipophilic derivatives, which may be advantageous for formulations such as emulsifiable concentrates. These formulations can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects. The ability to modify the compound's solubility and partitioning behavior is a key aspect of developing robust and effective agrochemical products.

Synthetic Utility as a Key Building Block for Complex Molecules and Active Pharmaceutical Ingredients

This compound is recognized as a valuable heterocyclic building block in organic synthesis. bldpharm.com Its bifunctional nature, with a stable isothiazole core and a reactive carboxylic acid group, makes it an ideal starting material or intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The isothiazole ring itself is present in a number of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The carboxylic acid group provides a convenient point for chemical modification, allowing for the construction of a library of derivatives through reactions such as amidation, esterification, and reduction. This enables medicinal chemists to explore the structure-activity relationships of novel isothiazole-containing compounds in the quest for new therapeutic agents.

The synthesis of this compound itself typically involves multi-step reactions starting from simpler precursors, followed by the formation of the isothiazole ring and subsequent carboxylation. evitachem.com Its availability as a building block facilitates the exploration of new chemical space in drug discovery programs.

Potential in Materials Science: Polymer Chemistry, Organic Electronics, or Supramolecular Assemblies

The unique electronic properties and rigid structure of heterocyclic compounds like isothiazoles make them attractive candidates for applications in materials science. While specific research on this compound in this domain is not widely documented, the potential is evident based on studies of related compounds.

In the field of polymer chemistry , the carboxylic acid functionality can be used to incorporate the 3-(p-tolyl)isothiazole moiety into polymer chains, either as a pendant group or as part of the main backbone. This could impart desirable properties to the resulting polymer, such as thermal stability, altered solubility, or specific electronic characteristics.

For organic electronics , thiazole-containing molecules have been investigated as organic semiconductors. nih.gov The electron-accepting nature of the thiazole (B1198619) ring makes it a useful component in materials for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The p-tolyl and carboxylic acid groups on this compound could be used to tune the electronic properties and influence the solid-state packing of the material, which are critical factors for device performance.

In supramolecular chemistry , the carboxylic acid group is capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-ordered, functional architectures. The combination of the aromatic isothiazole ring, which can participate in π-π stacking interactions, and the hydrogen-bonding carboxylic acid group makes this compound a promising building block for the design of novel supramolecular materials with interesting optical or electronic properties.

Role as a Ligand or Precursor in Catalytic Systems

The nitrogen and sulfur atoms in the isothiazole ring of this compound possess lone pairs of electrons that can coordinate to metal centers. This suggests its potential use as a ligand in coordination chemistry and catalysis. The carboxylic acid group can also act as a coordinating site, allowing the molecule to function as a bidentate ligand.

The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of a metal catalyst. The specific steric and electronic environment provided by the 3-(p-tolyl)isothiazole moiety could lead to novel catalytic activities. While this application is largely speculative at present, the structural features of the compound warrant its investigation in the design of new catalytic systems for a variety of organic transformations.

Concluding Remarks and Future Research Trajectories

Identification of Unexplored Research Avenues and Hypotheses

Given the limited specific research, 3-(p-Tolyl)isothiazole-5-carboxylic acid presents a number of unexplored avenues for investigation.

Pharmacological Screening: A primary area for future research is the comprehensive biological screening of this compound. Based on the activities of related isothiazoles, it is hypothesized that this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. ontosight.ai The p-tolyl group could enhance lipophilicity, potentially influencing its interaction with biological membranes and targets, while the carboxylic acid group offers a site for hydrogen bonding and salt formation, which can be crucial for receptor binding. ontosight.ai

Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to synthesize a library of derivatives of this compound to establish clear structure-activity relationships. Modifications could include altering the substituent on the phenyl ring, changing the position of the methyl group, or converting the carboxylic acid to various esters, amides, or other bioisosteres. These studies would be invaluable in identifying the key structural features responsible for any observed biological activity.

Materials Science Applications: The potential of isothiazole (B42339) derivatives in materials science is an emerging field. The rigid heterocyclic structure and the potential for functionalization make this compound a candidate for incorporation into polymers or as a component in the development of novel organic materials with specific electronic or optical properties.

Challenges and Opportunities in Isothiazole-Based Chemical Research

The broader field of isothiazole chemistry faces both challenges and significant opportunities that are relevant to the study of this compound.

Challenges:

Synthetic Complexity: While numerous methods for synthesizing the isothiazole ring exist, they can sometimes be complex, require harsh reaction conditions, or involve the use of hazardous reagents. thieme-connect.com Developing more efficient, scalable, and environmentally friendly synthetic routes remains an ongoing challenge.

Metabolic Instability: The isothiazole ring can be susceptible to metabolic cleavage, which can limit the in vivo efficacy and bioavailability of isothiazole-based drug candidates. Understanding the metabolic pathways of these compounds is crucial for designing more stable and effective therapeutic agents.

Opportunities:

Broad Biological Activity: The isothiazole scaffold is a versatile platform for discovering new bioactive molecules. The wide range of biological activities reported for isothiazole derivatives suggests that there is still much to be explored in terms of their therapeutic potential. mdpi.com

Agrochemical Applications: The proven success of isothiazoles in fungicides points to the potential for developing new and more effective agrochemicals. thieme-connect.com Research into compounds like this compound could lead to the discovery of novel pesticides or herbicides.

Chemical Probes and Ligands: The unique electronic properties of the isothiazole ring make it an attractive scaffold for the design of chemical probes to study biological processes or as ligands for metal catalysis.

Prospects for Rational Design and Discovery of Novel Isothiazole Derivatives

The future of isothiazole-based chemical research is promising, with significant prospects for the rational design and discovery of novel derivatives with tailored properties.

Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can greatly accelerate the discovery process. These computational tools can help to predict the biological activity of new isothiazole derivatives and guide synthetic efforts towards the most promising candidates.

Mechanism-Based Drug Design: A deeper understanding of the molecular mechanisms by which isothiazoles exert their biological effects will enable the design of more potent and selective drugs. For example, identifying the specific enzymes or receptors that interact with isothiazole-containing compounds will allow for the optimization of their structure to enhance these interactions.

Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry techniques can facilitate the rapid synthesis of large libraries of isothiazole derivatives. Coupled with high-throughput screening, this approach can efficiently identify compounds with desired biological activities, providing starting points for further optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-(p-Tolyl)isothiazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, analogous syntheses of isothiazole-carboxylic acids involve refluxing a substituted aldehyde (e.g., 3-formyl-indole derivatives) with thiazolidinone or thiourea derivatives in acetic acid with sodium acetate as a catalyst. Reaction times typically range from 3–5 hours, followed by recrystallization from acetic acid or DMF/acetic acid mixtures to purify the product .

- Key Parameters : Temperature (reflux at ~118°C for acetic acid), molar ratios (1.0–1.1 equiv of aldehyde precursor), and recrystallization solvents.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Avoid exposure to moisture, direct sunlight, and high temperatures. Use desiccants in storage areas and handle in a fume hood with personal protective equipment (PPE) to minimize inhalation or skin contact .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection or LC-MS for quantification.

- Structural Confirmation :

- NMR : H and C NMR to verify substituent positions (e.g., p-tolyl and carboxylic acid groups).

- FTIR : Confirm carboxylic acid C=O stretching (~1700 cm) and isothiazole ring vibrations.

- X-ray Crystallography : For absolute configuration determination (if single crystals are obtained) .

Advanced Research Questions

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- Derivatization Strategies :

Esterification : Convert the carboxylic acid to methyl/ethyl esters using HCl in acetic acid, enabling lipophilicity studies .

Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., halogens, nitro) on the p-tolyl ring to assess electronic effects on bioactivity.

- Biological Assays : Test derivatives against target enzymes (e.g., β-lactamases, kinases) using fluorescence-based activity assays or calorimetry to quantify inhibition constants () .

Q. What computational methods are suitable for predicting the binding mode of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the isothiazole core/p-tolyl group and active sites of enzymes (e.g., bacterial penicillin-binding proteins).

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess binding stability over time. Validate predictions with mutagenesis data or thermodynamic integration .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, co-solvents) across labs.

- Metabolite Screening : Use LC-MS to identify potential degradation products or metabolites that may interfere with activity measurements.

- Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Safety and Best Practices

Q. What are the critical safety protocols for handling this compound during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with adequate airflow to prevent inhalation of acetic acid vapors or isothiazole-related aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes; in case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.